
Diethylhexyltin acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylhexyltin acetate is an organotin compound with the molecular formula C12H26O2Sn It is a derivative of tin and is characterized by the presence of two ethyl groups and one hexyl group attached to the tin atom, along with an acetate group
準備方法
Synthetic Routes and Reaction Conditions
Diethylhexyltin acetate can be synthesized through the reaction of diethylhexyltin oxide with acetic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetate ester. The general reaction can be represented as follows:
(C2H5)2Sn(C6H13)2O+CH3COOH→(C2H5)2Sn(C6H13)2OCOCH3+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Diethylhexyltin acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of diethylhexyltin oxide and acetic acid.
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Diethylhexyltin oxide and acetic acid.
Oxidation: Higher oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学的研究の応用
Diethylhexyltin acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of diethylhexyltin acetate involves its interaction with cellular components, leading to various biochemical effects. The compound can interact with proteins, enzymes, and other macromolecules, potentially altering their function and activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to affect cellular signaling and metabolic processes.
類似化合物との比較
Similar Compounds
- Diethyltin dichloride
- Diethylhexyltin oxide
- Diethylhexyltin diacetate
Uniqueness
Diethylhexyltin acetate is unique due to its specific combination of ethyl, hexyl, and acetate groups attached to the tin atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
特性
CAS番号 |
105868-42-6 |
|---|---|
分子式 |
C12H26O2Sn |
分子量 |
321.04 g/mol |
IUPAC名 |
[diethyl(hexyl)stannyl] acetate |
InChI |
InChI=1S/C6H13.C2H4O2.2C2H5.Sn/c1-3-5-6-4-2;1-2(3)4;2*1-2;/h1,3-6H2,2H3;1H3,(H,3,4);2*1H2,2H3;/q;;;;+1/p-1 |
InChIキー |
RMITYDLNURSTLR-UHFFFAOYSA-M |
正規SMILES |
CCCCCC[Sn](CC)(CC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


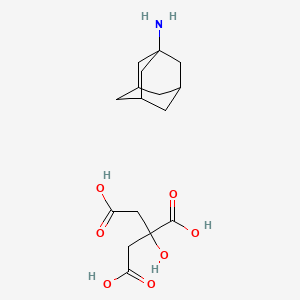

![1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol](/img/structure/B11963824.png)
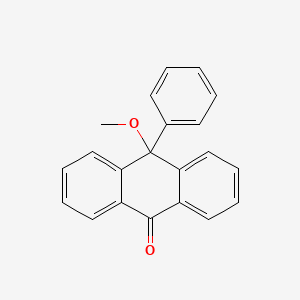


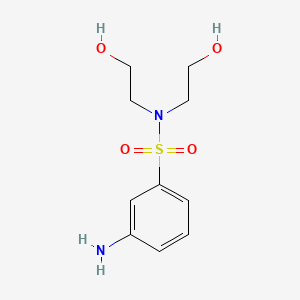


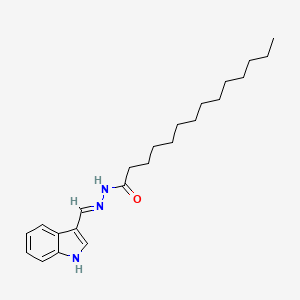
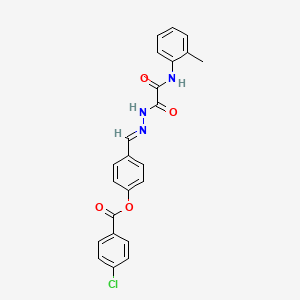
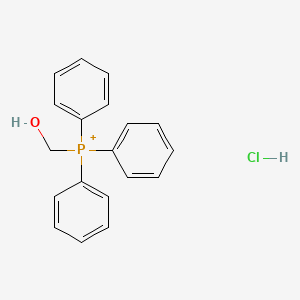

![(5Z)-3-cyclohexyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963887.png)
